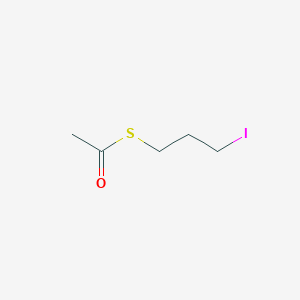
S-(3-iodopropyl) ethanethioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-(3-iodopropyl) ethanethioate: is an organic compound with the molecular formula C5H9IOS. It is a thioester derivative, where the ethanethioate group is bonded to a 3-iodopropyl chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of S-(3-iodopropyl) ethanethioate typically involves the reaction of ethanethioic acid with 1,3-diiodopropane in the presence of a base such as potassium thioacetate. The reaction proceeds through a nucleophilic substitution mechanism, where the thiol group of ethanethioic acid attacks the carbon atom bonded to iodine in 1,3-diiodopropane, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may involve the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions: S-(3-iodopropyl) ethanethioate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in the 3-iodopropyl chain can be substituted by other nucleophiles, such as amines or thiols, leading to the formation of new compounds.
Oxidation Reactions: The thioester group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction Reactions: The thioester group can be reduced to form thiols or thioethers.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide or acetonitrile at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed:
Substitution Reactions: New compounds with different functional groups replacing the iodine atom.
Oxidation Reactions: Sulfoxides or sulfones.
Reduction Reactions: Thiols or thioethers.
Applications De Recherche Scientifique
Chemistry: S-(3-iodopropyl) ethanethioate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various sulfur-containing compounds, which are valuable intermediates in the production of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the effects of thioester compounds on cellular processes. It is also employed in the development of molecular probes for imaging and diagnostic applications .
Medicine: It is investigated for its ability to modulate biological pathways and its potential as a therapeutic agent .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of advanced materials with unique properties .
Mécanisme D'action
The mechanism of action of S-(3-iodopropyl) ethanethioate involves its interaction with specific molecular targets. The thioester group can undergo hydrolysis to release ethanethioic acid and 3-iodopropanol, which can further interact with cellular components. The iodine atom in the 3-iodopropyl chain can participate in halogen bonding, influencing the compound’s binding affinity to target proteins and enzymes .
Comparaison Avec Des Composés Similaires
S-Propyl ethanethioate: Similar in structure but with a propyl group instead of a 3-iodopropyl chain.
S-(3-Hydroxypropyl) ethanethioate: Contains a hydroxy group instead of an iodine atom in the 3-position.
Uniqueness: The iodine atom enhances the compound’s ability to participate in halogen bonding and substitution reactions, making it a valuable intermediate in organic synthesis .
Propriétés
Numéro CAS |
152630-63-2 |
|---|---|
Formule moléculaire |
C5H9IOS |
Poids moléculaire |
244.10 g/mol |
Nom IUPAC |
S-(3-iodopropyl) ethanethioate |
InChI |
InChI=1S/C5H9IOS/c1-5(7)8-4-2-3-6/h2-4H2,1H3 |
Clé InChI |
BOOVMOGPBBCODL-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)SCCCI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


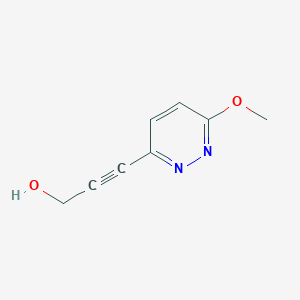

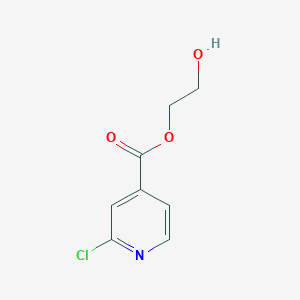

![Benzenamine, N-[4-methyl-1-(1-methylethenyl)-5-hexenyl]-](/img/structure/B12546663.png)
![2-({[3,5-Bis(trifluoromethyl)phenyl]methoxy}methyl)-2-phenylpiperidine](/img/structure/B12546671.png)
![Acetamide, 2,2,2-trifluoro-N-[(1R)-2-methyl-1-phenylpropyl]-](/img/structure/B12546676.png)

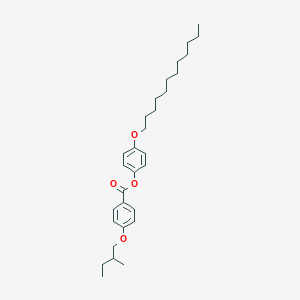

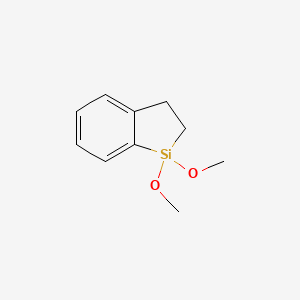


![N-[(Benzyloxy)carbonyl]-L-alanyl-L-valyl-2-methylalanyl-L-proline](/img/structure/B12546726.png)
